molecular formula C74H122N18O25S B1599074 Dtgammae CAS No. 67810-56-4

Dtgammae

Cat. No.: B1599074
CAS No.: 67810-56-4
M. Wt: 1695.9 g/mol
InChI Key: YQEWLSJJOSZFHG-DSFKZNPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Dtgammae has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: this compound is studied for its interactions with biological systems, particularly its effects on opioid receptors.

    Medicine: The compound has potential therapeutic applications, including pain management and treatment of opioid addiction.

    Industry: this compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dtgammae involves several steps, starting with the preparation of the precursor compounds. The process typically includes:

    Formation of Intermediate Compounds: This involves the use of specific reagents and catalysts to form the necessary intermediates.

    Cyclization Reactions: These reactions are crucial for forming the core structure of this compound.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dtgammae undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reactions: These often involve halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds.

Mechanism of Action

Dtgammae exerts its effects primarily through interaction with opioid receptors in the brain. It binds to these receptors, modulating their activity and influencing pain perception and mood. The molecular targets include various subunits of the opioid receptor, and the pathways involved are related to neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Similar Compounds

    Beta-Endorphin: A naturally occurring peptide with similar opioid receptor activity.

    DEgammaE: Another beta-endorphin fragment with comparable properties.

Uniqueness

Dtgammae stands out due to its specific binding affinity and efficacy at opioid receptors, making it a valuable compound for both research and therapeutic applications. Its unique structure allows for targeted interactions, which can be fine-tuned for specific effects.

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H122N18O25S/c1-36(2)29-47(66(108)88-57(38(5)6)70(112)90-59(40(8)96)71(113)85-49(74(116)117)30-37(3)4)84-69(111)52-20-16-27-92(52)73(115)60(41(9)97)91-63(105)44(21-23-53(77)98)81-67(109)50(34-93)86-61(103)43(19-14-15-26-75)80-62(104)45(22-24-56(101)102)82-68(110)51(35-94)87-72(114)58(39(7)95)89-64(106)46(25-28-118-10)83-65(107)48(31-42-17-12-11-13-18-42)79-55(100)33-78-54(99)32-76/h11-13,17-18,36-41,43-52,57-60,93-97H,14-16,19-35,75-76H2,1-10H3,(H2,77,98)(H,78,99)(H,79,100)(H,80,104)(H,81,109)(H,82,110)(H,83,107)(H,84,111)(H,85,113)(H,86,103)(H,87,114)(H,88,108)(H,89,106)(H,90,112)(H,91,105)(H,101,102)(H,116,117)/t39-,40-,41-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,57+,58+,59+,60+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEWLSJJOSZFHG-DSFKZNPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H122N18O25S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1695.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67810-56-4
Record name gamma-Endorphin, des-tyr(1)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067810564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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